molecular formula C5H5ClO3S B2391915 4-Methylfuran-3-sulfonyl chloride CAS No. 1851317-37-7

4-Methylfuran-3-sulfonyl chloride

Cat. No.: B2391915
CAS No.: 1851317-37-7
M. Wt: 180.6
InChI Key: NYTLCOJJHVPVMB-UHFFFAOYSA-N
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Description

4-Methylfuran-3-sulfonyl chloride is an organic compound with the molecular formula C5H5ClO3S. It is a derivative of furan, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a sulfonyl chloride group attached to the furan ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylfuran-3-sulfonyl chloride typically involves the sulfonation of 4-methylfuran. One common method is the reaction of 4-methylfuran with chlorosulfonic acid, which introduces the sulfonyl chloride group into the furan ring. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation processes using specialized equipment to handle the reagents and control the reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methylfuran-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives.

    Oxidation and Reduction Reactions: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: Organic solvents like dichloromethane, toluene, and ethanol.

Major Products Formed:

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Biaryl Compounds: Formed by Suzuki-Miyaura coupling.

Scientific Research Applications

4-Methylfuran-3-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biological processes.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methylfuran-3-sulfonyl chloride is primarily based on its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

    4-Methylfuran-3-carboxylic Acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.

    4-Methylfuran-3-sulfonic Acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.

    4-Methylfuran-3-boronic Acid: Similar structure but with a boronic acid group instead of a sulfonyl chloride group.

Uniqueness: 4-Methylfuran-3-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and chemical properties

Properties

IUPAC Name

4-methylfuran-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO3S/c1-4-2-9-3-5(4)10(6,7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTLCOJJHVPVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1851317-37-7
Record name 4-methylfuran-3-sulfonyl chloride
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